Lithium chloride monohydrate

Vue d'ensemble

Description

Lithium chloride monohydrate is used as a precursor in the production of lithium metal and other lithium compounds . It acts as a welding agent for aluminum, salt bath for heat-treatment by low temperature and soldering techniques . It is also used as a tracer for chemical products viz. denaturation of wine .

Chemical Reactions Analysis

Lithium chloride reacts with sulfuric acid to form lithium sulfate and hydrogen chloride . It also reacts with a base like sodium hydroxide to form lithium hydroxide and sodium chloride .Physical And Chemical Properties Analysis

Lithium chloride monohydrate is a white solid that is hygroscopic and soluble in water, alcohol, and ether . It has a molecular weight of 60.4 g/mol . The solubility of lithium chloride in water is extraordinary due to the small size of the Li+ ion .Applications De Recherche Scientifique

Production of Lithium Hydroxide

Lithium chloride monohydrate is used in the production of lithium hydroxide via bipolar membrane electrodialysis . This process has shown promising results under optimal conditions with a current density of 50 mA/cm² and an initial lithium chloride concentration of 1.5 M . It achieved a current efficiency of 75.86% with a specific energy consumption of 3.65 kWh/kg lithium hydroxide .

Conversion of Lithium Chloride into Lithium Hydroxide

A two-step solvent extraction process was developed for direct conversion of lithium chloride into lithium hydroxide . The process was validated in counter-current mode using a rotary agitated Kühni extraction column .

DNA Purification

Lithium chloride is commonly used to precipitate and purify DNA . This process is frequently performed in molecular biology laboratories .

Protein Purification

Lithium chloride is used for purifying proteins in biotechnological and biochemical research . It helps in the precipitation and purification of proteins .

Enzyme Protection

Lithium chloride is used to protect enzymes that are susceptible to denaturation and degrading . This allows researchers to perform biochemical experiments and study enzyme kinetics .

Thermostat Control

Lithium chloride is used for laboratory experiments to control the relative humidity level and maintain stable environmental conditions .

Welding Agent for Aluminum

Lithium chloride monohydrate acts as a welding agent for aluminum . It is used in various soldering techniques and for heat treatment at low temperatures .

Tracer for Chemical Products

Lithium chloride monohydrate is used as a tracer for chemical products . For example, it is used in the denaturation of wine .

Mécanisme D'action

Target of Action

Lithium chloride monohydrate primarily targets glutamate receptors , especially GluR3 . It also interacts with G proteins associated with dopamine . These targets play crucial roles in neurotransmission, affecting various cellular processes and functions.

Mode of Action

Lithium chloride monohydrate interacts with its targets in a unique way. It changes the inward and outward currents of glutamate receptors without shifting the reversal potential . This results in a dual effect on glutamate receptors, maintaining the amount of glutamate active between cells at a stable, healthy level . In the case of dopamine, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium chloride monohydrate affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . It also activates the transcription of hypoxia-inducible factor-1α (HIF-1α) , Wnt/β-catenin , and the SREBP1 signaling pathways to promote the conversion of trans-vaccenic acid (TVA) to the endogenous synthesis of conjugated linoleic acid (CLA) .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . The typical values of lithium clearance range from 0.41 to 9.39 L/h . The magnitude of inter-individual variability on lithium clearance ranges from 12.7 to 25.1% .

Result of Action

The action of lithium chloride monohydrate results in several molecular and cellular effects. It has been found to inhibit virus infection . It also exerts anti-inflammatory and neuroprotective effects by inhibiting microglial activation . Moreover, it promotes endogenous synthesis of CLA in bovine mammary epithelial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium chloride monohydrate. For instance, the solubility of lithium chloride in various solvents can affect its bioavailability . Furthermore, the purification process of lithium chloride to a battery-grade quality is influenced by environmental factors such as temperature .

Safety and Hazards

Orientations Futures

Propriétés

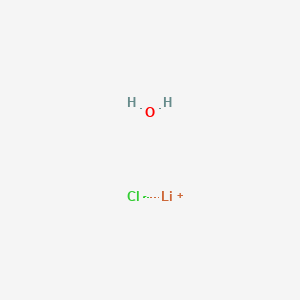

IUPAC Name |

lithium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJIMUZIBHBWBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937283 | |

| Record name | Lithium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium chloride monohydrate | |

CAS RN |

16712-20-2 | |

| Record name | Lithium chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium chloride, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.